Smaller, More Polar Scaffold Compared to Marketed Oxazolidinones Linezolid and Tedizolid
The target compound exhibits a molecular weight of 193 Da, LogP of -0.41, and topological polar surface area (TPSA) of 56 Ų [1]. In comparison, linezolid has MW 337 Da, LogP 0.69, and TPSA 71.1 Ų [2]; tedizolid has MW 370 Da, XLogP 1.9, and TPSA 106 Ų [3].
| Evidence Dimension | Molecular size and polarity (MW, LogP, TPSA) |
|---|---|
| Target Compound Data | MW 193 Da, LogP -0.41, TPSA 56 Ų |
| Comparator Or Baseline | Linezolid: MW 337 Da, LogP 0.69, TPSA 71 Ų; Tedizolid: MW 370 Da, LogP 1.9, TPSA 106 Ų |
| Quantified Difference | MW 43% lower than linezolid, 48% lower than tedizolid; LogP >1 unit more hydrophilic than linezolid, >2 units more than tedizolid; TPSA 21% smaller than linezolid, 47% smaller than tedizolid |
| Conditions | Computed and experimental physicochemical data from vendor databases and authoritative pharmacology databases |
Why This Matters
The substantially smaller, more polar scaffold enables greater synthetic flexibility for lead optimization and fragment growth strategies without exceeding Lipinski limits.
- [1] Chem-space. 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride. CSSB00020590193. https://chem-space.com/CSSB00020590193-AE9433 View Source
- [2] University of Cagliari. Linezolid. Database of Small Molecules for Translocation Studies. https://www.dsf.unica.it/translocation/db/linezolid.html View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Tedizolid ligand page. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10911 View Source
